molecular formula C11H13N3 B2480836 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine CAS No. 945021-18-1

1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2480836
CAS No.: 945021-18-1
M. Wt: 187.246
InChI Key: WWFYTACYBRMYFI-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the benzodiazole moiety. One common method involves the use of cyclopropylmethyl bromide and a benzodiazole precursor under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of cyclopropylmethyl ketone derivatives.

    Reduction: Formation of cyclopropylmethyl alcohol derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclopropylmethyl)piperazine: Another compound with a cyclopropylmethyl group, but with a piperazine ring instead of a benzodiazole ring.

    Cyclopropylmethylamine: A simpler compound with only the cyclopropylmethyl group attached to an amine.

Uniqueness

1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of both the cyclopropylmethyl group and the benzodiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-13-9-3-1-2-4-10(9)14(11)7-8-5-6-8/h1-4,8H,5-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYTACYBRMYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945021-18-1
Record name 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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